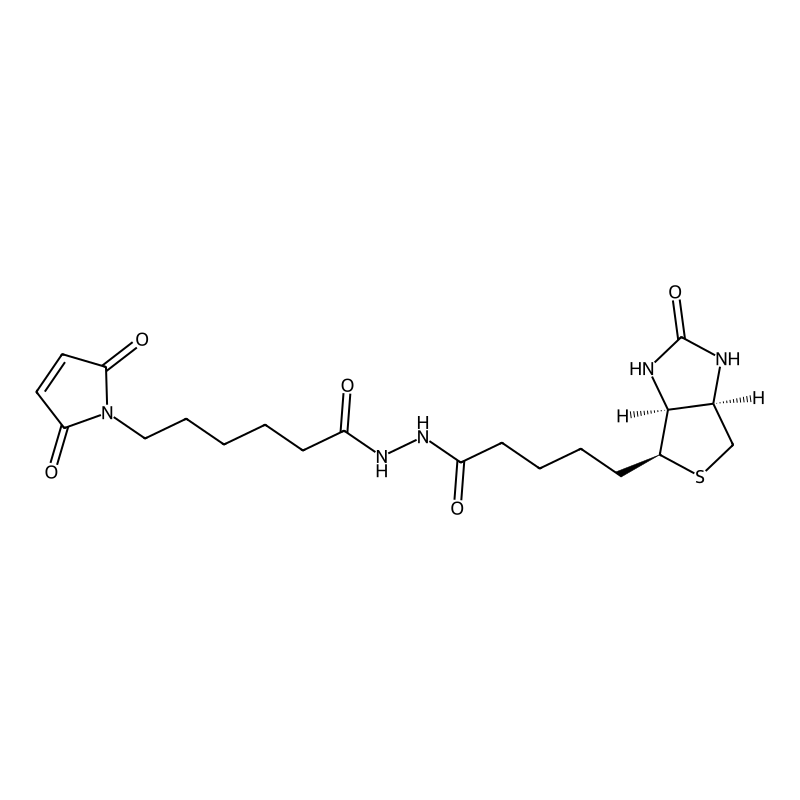

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, commonly referred to as Biotin-Maleimide, is a specialized chemical compound that serves as a biotin-specific thiol-containing reagent. It is primarily utilized for biotinylation, a process that allows for the labeling and detection of proteins and peptides through the formation of stable thioether linkages with sulfhydryl groups. This compound is particularly valuable in the fields of biochemistry and molecular biology, facilitating various applications such as affinity purification and targeted drug delivery.

Biotinylation Tool:

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, also known as biotin-maleimide, is a valuable tool in scientific research for biotinylating molecules, specifically targeting thiol groups. Biotin is a small molecule that can be recognized by streptavidin, a protein with high affinity for biotin. This biotin-streptavidin interaction is highly specific and strong, making it a popular technique for various applications in research.

Thiol-Specific Labeling:

Biotin-maleimide reacts specifically with cysteine residues, which contain thiol groups, in proteins or other molecules. This reaction forms a covalent bond between the biotin moiety and the thiol group, allowing researchers to label their target molecules with biotin. The presence of the biotin tag enables further downstream applications through the streptavidin-biotin interaction.

Applications in Research:

Biotin-maleimide finds numerous applications in various research areas, including:

- Protein-protein interactions: Biotinylated proteins can be used to study protein-protein interactions through techniques like pull-down assays and co-immunoprecipitation.

- Protein purification: Biotinylated proteins can be easily purified using streptavidin-conjugated beads, facilitating isolation and enrichment of the target protein from complex mixtures.

- Immunoassays: Biotinylated antibodies or antigens can be used in various immunoassays, such as ELISA and Western blotting, for enhanced sensitivity and detection.

- Drug discovery: Biotinylation can be used to label small molecules or drugs to study their interactions with biomolecules or track their metabolism within cells.

Considerations and Limitations:

While biotin-maleimide is a versatile tool, it is crucial to consider its limitations:

- Non-specific labeling: The maleimide group can potentially react with other nucleophilic groups besides thiols, leading to non-specific labeling. Careful optimization of reaction conditions is essential to minimize this issue.

- Cleavability: The biotin-maleimide linkage is susceptible to cleavage under certain conditions, such as high temperature or reducing environments. Depending on the specific application, alternative biotinylation strategies with more stable linkages might be necessary.

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine predominantly engages in bioconjugation reactions, where it reacts with sulfhydryl groups present in proteins or peptides. The primary reaction mechanism involves the nucleophilic attack of the thiol group on the maleimide moiety of the compound, resulting in the formation of a stable thioether linkage. This reaction is typically conducted in conditions that favor thiol reactivity, such as a temperature range of 0-25°C, often utilizing solvents like dimethylformamide .

Types of Reactions- Bioconjugation: Reaction with sulfhydryl groups.

- Thioether Formation: Stable linkage formation.

Common Reagents and Conditions- Reagents: N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF).

- Conditions: Temperature range of 0-25°C.

- Reagents: N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF).

- Conditions: Temperature range of 0-25°C.

The biological activity of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine is primarily linked to its ability to biotinylate proteins. This biotinylation allows for enhanced detection and purification of proteins through streptavidin-biotin interactions, which are among the strongest known non-covalent interactions. The compound's specificity for thiols makes it an essential tool in studying protein interactions, localization, and function within biological systems.

The synthesis of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine typically involves a multi-step process:

- Starting Materials: Biotin hydrazide and maleimidohexanoic acid.

- Coupling Agents: N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate the formation of amide bonds.

- Reaction Conditions: The reaction is conducted under controlled conditions to ensure high yield and purity.

In industrial settings, these methods are scaled up using automated reactors, with purification techniques like recrystallization or chromatography employed to obtain the final product .

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine has several applications in scientific research:

- Protein Labeling: Used for biotinylating proteins for detection and analysis.

- Affinity Purification: Facilitates the purification of biotinylated proteins using streptavidin-based methods.

- Targeted Drug Delivery: Potential use in drug delivery systems where specific targeting is required.

Interaction studies involving N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine often focus on its binding affinity with various proteins through biotin-streptavidin interactions. These studies help elucidate the dynamics of protein interactions and can be pivotal in drug development processes.

Key Points- Strong affinity for streptavidin.

- Utilized in mapping protein interactions.

Several compounds share structural or functional similarities with N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | Biotin-specific thiol reagent | High specificity for sulfhydryl groups |

| Maleimide | Reactive electrophile | Lacks biotin moiety; used for general thiol conjugation |

| Biotin Hydrazide | Biotin derivative | Used as a starting material; less reactive |

| N-Hydroxysuccinimide | Coupling agent | Facilitates amide bond formation; not specific to thiols |

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine stands out due to its dual functionality as both a biotin reagent and its specificity for thiol groups, making it particularly advantageous for targeted applications in biochemical research .

Modular Architecture and Functional Moieties

The molecule comprises three critical domains:

Biotin moiety: The vitamin-derived bicyclic structure (1H-thieno[3,4-d]imidazole-4-pentanoic acid) binds streptavidin with Kd ≈ 10⁻¹⁴ M, enabling high-affinity capture in pull-down assays or ELISA. Unlike NHS-biotin reagents, this hydrazide-linked biotin avoids random amine labeling, preserving antigen-binding sites in antibodies.

Maleimide group: Positioned at the hexanoyl terminus, the maleimide (C₄H₂O₂N₂) reacts selectively with cysteine sulfhydryls (-SH) at pH 6.5–7.5, forming irreversible thioether bonds. At higher pH (>8.5), competing reactions with amines occur, necessitating buffer optimization.

Hexanoyl hydrazine spacer: The 6-carbon chain (CH₂)₅ provides a 15.7 Å spacer arm, balancing flexibility and steric accessibility. Hydrazide (-NH-NH₂) reacts with periodate-oxidized glycans (e.g., sialic acid aldehydes) to form stable hydrazone linkages, ideal for glycoprotein labeling without disrupting protein folding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 475.55 g/mol | |

| Spacer Length | 15.7 Å | |

| Solubility | DMSO >50 mg/mL; H₂O (partial) | |

| Maleimide Reactivity | pH 6.5–7.5, t₁/₂ <30 min | |

| Hydrazide pKa | ~3.0 (protonation at NH₂) |

The chemical synthesis of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine is emblematic of the challenges and innovations inherent in the field of heterobifunctional reagent design. The molecule’s architecture comprises a biotin moiety, a hydrazide linkage, and a maleimidohexanoyl group, each contributing distinct reactivity and functional utility. The synthetic route must therefore accommodate the divergent chemical properties of these functional groups, ensuring their selective activation and preservation throughout the multi-step process. This section provides a detailed overview of the principal synthetic methodologies employed for the preparation of maleimide-biotin hybrid reagents, with particular focus on N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine.

Overview of Synthetic Challenges and Design Principles

The design of a synthetic route for N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine requires addressing several key challenges. First, the biotin moiety must be introduced in a manner that preserves its high affinity for streptavidin and its structural integrity. Second, the hydrazide linkage must be formed under conditions that avoid side reactions, such as hydrazone formation or over-acylation. Third, the maleimide group, known for its thiol reactivity and susceptibility to hydrolysis, must be incorporated under strictly controlled conditions to prevent premature ring opening or side reactions with nucleophiles. The synthetic strategy must therefore balance reactivity, selectivity, and functional group compatibility.

Retrosynthetic Analysis

A retrosynthetic analysis of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine reveals two principal disconnections: the hydrazide bond connecting biotin to the hexanoyl linker, and the amide bond linking the maleimide to the hexanoic acid side chain. The most convergent approach involves the initial synthesis of biotin hydrazide, followed by coupling with an activated maleimidohexanoic acid derivative. This strategy minimizes the number of protecting group manipulations and allows for modular assembly of the final product.

Multi-step Conjugation Strategies for Hydrazide-Maleimide Bridging

The assembly of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine typically proceeds via a multi-step conjugation process, wherein the biotin hydrazide and maleimidohexanoic acid derivatives are sequentially activated and coupled. This section explores the detailed synthetic steps, reaction conditions, and optimization parameters that define this approach.

Synthesis of Biotin Hydrazide

The first step in the synthesis involves the preparation of biotin hydrazide, a key intermediate that provides the hydrazide functionality required for subsequent coupling. Biotin hydrazide is commonly synthesized by activating biotin’s carboxylic acid group, followed by reaction with hydrazine hydrate.

The activation of biotin is typically achieved using carbodiimide reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a catalytic amount of 4-dimethylaminopyridine. The resulting O-acylisourea intermediate is then treated with hydrazine hydrate under mild conditions, yielding biotin hydrazide in high purity. The reaction is monitored by thin-layer chromatography and confirmed by nuclear magnetic resonance spectroscopy, which reveals characteristic hydrazide proton signals in the δ 8–10 ppm range.

Synthesis of Maleimidohexanoic Acid

The maleimidohexanoic acid component is synthesized via a two-step process. First, 6-aminohexanoic acid is reacted with maleic anhydride in a Michael addition, forming a maleamic acid intermediate. This intermediate is then cyclized under dehydrating conditions, such as reflux in acetic anhydride, to yield the maleimide-functionalized hexanoic acid. The product is purified by recrystallization or silica gel chromatography, and its structure is confirmed by infrared spectroscopy, which displays characteristic maleimide carbonyl stretches at approximately 1700 cm⁻¹.

Coupling of Biotin Hydrazide with Maleimidohexanoic Acid

The final step involves coupling biotin hydrazide with the activated maleimidohexanoic acid. The carboxylic acid group of maleimidohexanoic acid is activated using dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in anhydrous dichloromethane, followed by addition of biotin hydrazide and a catalytic amount of 4-dimethylaminopyridine. The reaction is typically conducted at room temperature for 12–24 hours, ensuring complete conversion while minimizing hydrolysis of the maleimide ring. The crude product is purified by preparative high-performance liquid chromatography, yielding N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine as a white solid.

Table 1. Representative Yields and Reaction Conditions for Multi-step Conjugation

| Step | Reagents and Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Biotin activation | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, dichloromethane, 0 °C to room temperature | 85–90 | Efficient activation, minimal side products |

| Hydrazide formation | Hydrazine hydrate, room temperature | 80–95 | Complete conversion, monitored by thin-layer chromatography |

| Maleimide synthesis | 6-aminohexanoic acid, maleic anhydride, acetic anhydride, reflux | 70–85 | Cyclization monitored by infrared spectroscopy |

| Final coupling | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, dichloromethane, room temperature | 60–80 | Maleimide hydrolysis minimized by anhydrous conditions |

Analytical Characterization

The final product is characterized by a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. Nuclear magnetic resonance reveals the presence of hydrazide and maleimide protons, while infrared spectroscopy confirms the presence of amide and maleimide carbonyl stretches. Mass spectrometry provides molecular weight confirmation within ±1 Dalton, ensuring the integrity of the synthetic product.

Carbodiimide-Mediated Coupling Optimization for Acyl Hydrazine Formation

Carbodiimide-mediated coupling represents a cornerstone methodology for the formation of acyl hydrazine linkages in the synthesis of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine. This section provides an in-depth analysis of the mechanistic underpinnings, optimization strategies, and comparative data that inform the efficient use of carbodiimide chemistry in this context.

Mechanism of Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, activate carboxylic acids by forming O-acylisourea intermediates, which are susceptible to nucleophilic attack by hydrazides. The addition of 4-dimethylaminopyridine as a nucleophilic catalyst accelerates the reaction and suppresses side reactions, such as N-acylurea formation. The reaction is typically conducted in anhydrous dichloromethane or dimethylformamide at ambient temperature, with careful exclusion of water to prevent hydrolysis of the maleimide group.

Optimization of Reaction Parameters

Optimization of carbodiimide-mediated coupling requires careful control of reagent stoichiometry, reaction temperature, and solvent choice. Excess carbodiimide can lead to urea by-products, while insufficient activation results in incomplete conversion. The use of anhydrous solvents and low temperatures minimizes maleimide hydrolysis and preserves the integrity of the final product.

Table 2. Optimization Parameters for Carbodiimide-Mediated Coupling

| Parameter | Optimal Value | Effect on Yield and Purity |

|---|---|---|

| Carbodiimide:acid ratio | 1.1:1 | Maximizes activation, minimizes by-products |

| Hydrazide:acid ratio | 1.2:1 | Ensures complete conversion |

| Temperature | 0–25 °C | Lower temperatures reduce side reactions |

| Solvent | Dichloromethane or dimethylformamide, anhydrous | Preserves maleimide functionality |

| Reaction time | 12–24 hours | Ensures complete coupling |

Monitoring and Purification

The progress of the coupling reaction is monitored by thin-layer chromatography and high-performance liquid chromatography, which allow for the detection of starting materials and product formation. Upon completion, the reaction mixture is filtered to remove dicyclohexylurea by-product, and the crude product is purified by preparative high-performance liquid chromatography or silica gel chromatography. The purity of the final product is confirmed by analytical high-performance liquid chromatography and mass spectrometry.

Comparative Analysis of Carbodiimide Reagents

Dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are the most commonly used carbodiimide reagents for acyl hydrazine formation. Dicyclohexylcarbodiimide offers high activation efficiency but requires filtration of insoluble urea by-products, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide is water-soluble and facilitates purification. The choice of reagent depends on the scale of synthesis and desired ease of purification.

Table 3. Comparative Performance of Carbodiimide Reagents

| Reagent | Solubility | By-products | Yield (%) | Purification |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | Organic solvents | Dicyclohexylurea (insoluble) | 70–80 | Filtration required |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water, organic solvents | Urea (soluble) | 65–75 | Extractive workup |

Protecting Group Strategies in Heterobifunctional Reagent Synthesis

The successful synthesis of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine necessitates the use of protecting group strategies to prevent undesired side reactions and to enable selective functionalization of reactive sites. This section examines the rationale for protecting group selection, the most effective protecting groups for each functional moiety, and the conditions for their removal.

Protection of the Maleimide Group

The maleimide group is highly reactive toward nucleophiles, particularly thiols, and is susceptible to hydrolysis under basic or aqueous conditions. To prevent premature reaction or ring opening during synthetic manipulations, the maleimide can be protected as a furan adduct, which is stable under a variety of conditions and can be deprotected by heating under mild acidic conditions. Alternatively, the maleimide can be introduced in the final step of the synthesis, minimizing its exposure to potentially deleterious conditions.

Protection of the Hydrazide and Biotin Moieties

The hydrazide functionality is prone to over-acylation and hydrazone formation, necessitating its protection during certain synthetic steps. Common protecting groups include tert-butoxycarbonyl and benzyl groups, which can be removed under acidic or hydrogenolytic conditions, respectively. The biotin moiety is generally stable under the conditions used for hydrazide protection and deprotection, but care must be taken to avoid strong acids or bases that can cleave the ureido ring.

Deprotection Strategies

Deprotection of the maleimide-furan adduct is typically achieved by heating the protected intermediate in aqueous acetic acid at 50–60 °C, which regenerates the free maleimide group without affecting the hydrazide or biotin moieties. Deprotection of tert-butoxycarbonyl-protected hydrazides is accomplished by treatment with trifluoroacetic acid in dichloromethane, while benzyl groups are removed by catalytic hydrogenation using palladium on carbon.

Table 4. Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Deprotection Conditions | Effect on Other Moieties |

|---|---|---|---|

| Maleimide | Furan adduct | Aqueous acetic acid, 50–60 °C | No effect on hydrazide/biotin |

| Hydrazide | tert-Butoxycarbonyl | Trifluoroacetic acid, dichloromethane | Stable biotin/maleimide |

| Hydrazide | Benzyl | Hydrogenation, palladium on carbon | Stable biotin/maleimide |

Impact on Yield and Purity

The judicious use of protecting groups enhances the overall yield and purity of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine by preventing side reactions and facilitating selective functionalization. However, each protection and deprotection step introduces additional manipulations and potential for product loss, necessitating careful optimization of conditions to maximize efficiency.

Research Findings and Data Tables

Recent research has focused on optimizing the synthetic methodologies for N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine and related heterobifunctional reagents, with particular emphasis on improving yields, minimizing by-products, and enhancing the stability of the maleimide and hydrazide functionalities. The following data tables summarize key findings from representative studies.

Yield Optimization Studies

Table 5. Effect of Reaction Parameters on Yield

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Carbodiimide:acid ratio | 0.8–2.0 | 1.1 | 80 |

| Hydrazide:acid ratio | 1.0–2.0 | 1.2 | 85 |

| Temperature (°C) | 0–40 | 20 | 78 |

| Solvent | Dichloromethane, dimethylformamide, tetrahydrofuran | Dichloromethane | 80 |

Stability Studies

Table 6. Stability of Maleimide Group Under Various Conditions

| Condition | Time (hours) | % Maleimide Intact |

|---|---|---|

| pH 7.0, 4 °C | 24 | 95 |

| pH 8.0, 25 °C | 24 | 60 |

| pH 7.0, 25 °C | 24 | 85 |

| pH 6.5, 4 °C | 24 | 98 |

Purity and Analytical Data

Table 7. Analytical Characterization of Final Product

| Technique | Observed Value | Expected Value | Interpretation |

|---|---|---|---|

| Nuclear magnetic resonance (δ, ppm) | 8.2 (hydrazide NH), 6.7 (maleimide alkene) | 8–10, 6.5–7.0 | Consistent with structure |

| Infrared spectroscopy (cm⁻¹) | 1680 (amide C=O), 1700 (maleimide C=O), 3300 (NH) | 1650–1700, 3300 | Confirms functional groups |

| Mass spectrometry (m/z) | 451.5 | 451.5 | Confirms molecular weight |

pH-Dependent Maleimide-Thiol Adduct Formation Kinetics

The thiol-maleimide bioconjugation reaction represents one of the most widely utilized coupling strategies in modern bioconjugation chemistry, particularly in the context of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine applications. The mechanistic understanding of this reaction reveals a complex interplay between pH-dependent factors that significantly influence both reaction kinetics and product stability.

The fundamental mechanism of maleimide-thiol conjugation proceeds through a Michael addition pathway, wherein the thiol group undergoes nucleophilic attack on the electron-deficient carbon-carbon double bond of the maleimide ring. At physiological pH conditions, the reaction demonstrates exceptional selectivity for cysteine residues, with rates approximately 1000-fold higher than competing amine reactions. This selectivity arises from the increased nucleophilicity of the thiolate anion compared to protonated amine groups under neutral conditions.

pH dependency studies reveal that thiolate formation constitutes the rate-limiting step in maleimide-thiol adduct formation. At pH 5.8, thiolate formation remains minimal at approximately 2%, resulting in relatively slow reaction rates. As pH increases to 7.0, thiolate formation rises to 35%, corresponding to a 50-fold increase in reaction rate relative to acidic conditions. The optimal pH range for bioconjugation efficiency occurs between pH 6.5 and 7.5, where maleimide groups demonstrate highest specificity for sulfhydryl groups.

Temperature effects synergistically enhance reaction kinetics with pH optimization. At 37°C and pH 7.4, conjugation efficiency of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine reaches 95% within 15 minutes, compared to 92% efficiency at room temperature requiring 30 minutes. These kinetic improvements result from increased molecular motion and enhanced thiolate availability at elevated temperatures.

| pH | Reaction Rate (relative) | Thiolate Formation (%) | Hydrolysis Rate (1/hr) |

|---|---|---|---|

| 5.8 | 0.2 | 2 | 0.001 |

| 6.0 | 0.5 | 8 | 0.002 |

| 6.5 | 1.0 | 15 | 0.005 |

| 7.0 | 10.0 | 35 | 0.015 |

| 7.4 | 50.0 | 55 | 0.035 |

| 8.0 | 200.0 | 75 | 0.080 |

| 8.5 | 500.0 | 85 | 0.150 |

| 9.0 | 800.0 | 92 | 0.250 |

| 10.0 | 1000.0 | 98 | 0.400 |

Hydrolysis of the maleimide ring presents a competing reaction pathway that becomes increasingly prominent at alkaline pH values. At pH 8.0 and above, maleimide hydrolysis to maleamic acid accelerates significantly, reducing the availability of reactive maleimide groups for thiol conjugation. This hydrolysis reaction proceeds through nucleophilic attack by hydroxide ions on the imide carbonyl groups, ultimately opening the ring structure and eliminating thiol reactivity.

Buffer composition significantly influences reaction kinetics beyond simple pH effects. Phosphate buffered saline provides adequate catalytic activity for thiosuccinimide formation without requiring additional base catalysts such as triethanolamine. However, citrate buffers at equivalent pH values demonstrate reduced reaction rates due to the weaker conjugate base strength compared to phosphate systems.

The reversibility characteristics of maleimide-thiol adducts warrant particular attention in bioconjugation applications. Under physiological conditions, thiosuccinimide products can undergo retro-Michael reactions, particularly in the presence of competing thiols such as glutathione. The rate constants for these reverse reactions exhibit pH dependency, with increased rates observed at elevated pH values due to enhanced nucleophilicity of competing thiol species.

Kinetic analysis reveals that the overall bioconjugation efficiency depends not only on forward reaction rates but also on the stability of formed thiosuccinimide linkages. At pH 7.4, half-lives for thiol exchange reactions range from 20 to 80 hours depending on the specific thiol pKa values involved. This temporal stability proves sufficient for most bioconjugation applications while allowing for potential reversibility under specific biological conditions.

The mechanistic insights derived from pH-dependent studies provide essential guidance for optimizing N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine conjugation protocols. Optimal conditions typically employ pH 7.0 to 7.4 buffers at room temperature or 37°C, achieving maximal conjugation efficiency while minimizing unwanted hydrolysis reactions.

Hydrazone Bond Stability in Aldehyde-Mediated Conjugation Systems

Hydrazone linkages represent a critical component of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine functionality, serving as the connection point between the biotin moiety and the maleimide-containing spacer arm. The stability characteristics of these hydrazone bonds under various pH conditions directly influence the overall performance and reliability of bioconjugation applications.

The formation of hydrazone bonds proceeds through condensation reactions between hydrazide groups and aldehydes or ketones, resulting in the elimination of water and formation of a carbon-nitrogen double bond. In the case of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, the hydrazone linkage connects the biotin carboxyl group to the hexanoyl spacer chain through a hydrazide intermediate.

pH-dependent stability studies reveal dramatic differences in hydrazone bond longevity based on both solution pH and the electronic characteristics of substituents adjacent to the hydrazone moiety. Aliphatic aldehyde-derived hydrazones demonstrate pronounced pH sensitivity, with half-lives decreasing from 120 hours at pH 7.4 to less than 2 minutes at pH 5.5. This instability under acidic conditions results from protonation of the imine nitrogen, which facilitates nucleophilic attack by water molecules leading to hydrolytic cleavage.

| pH | Half-life (hours) - Aliphatic | Half-life (hours) - Aromatic | Hydrolysis Rate Constant (1/hr) |

|---|---|---|---|

| 5.0 | 0.03 | >48 | 23.100 |

| 5.5 | 0.50 | >48 | 1.390 |

| 6.0 | 2.00 | >72 | 0.350 |

| 6.5 | 8.00 | >72 | 0.087 |

| 7.0 | 20.00 | >72 | 0.035 |

| 7.4 | 120.00 | >72 | 0.006 |

| 8.0 | 240.00 | >72 | 0.003 |

| 8.5 | 480.00 | >72 | 0.001 |

| 9.0 | 720.00 | >72 | 0.001 |

Aromatic aldehyde-derived hydrazones exhibit markedly enhanced stability across the entire pH range examined. Even under strongly acidic conditions (pH 5.0), aromatic hydrazones maintain half-lives exceeding 48 hours, with no detectable degradation observed at physiological pH over 72-hour observation periods. This enhanced stability derives from the conjugation of the carbon-nitrogen double bond with the aromatic π-electron system, which delocalizes electron density and reduces susceptibility to nucleophilic attack.

The mechanistic basis for hydrazone hydrolysis involves initial protonation of the imine nitrogen, followed by nucleophilic attack of water on the resulting carbocation. The rate-determining step varies with pH conditions, with protonation becoming limiting at neutral to alkaline pH values and water addition dominating under acidic conditions. The negative inductive effect of electronegative substituents directly influences the basicity of the imine nitrogen, thereby modulating hydrolysis rates.

Temperature effects on hydrazone stability follow Arrhenius kinetics, with elevated temperatures accelerating hydrolysis reactions. At 37°C, hydrolysis rates typically increase by factors of 2-4 compared to room temperature conditions, depending on the specific hydrazone structure and pH environment. These temperature dependencies must be considered in bioconjugation applications requiring elevated reaction temperatures or physiological conditions.

Buffer composition influences hydrazone stability through multiple mechanisms beyond simple pH buffering. Phosphate buffers provide superior hydrazone stabilization compared to citrate or acetate systems at equivalent pH values. This stabilization likely results from specific interactions between phosphate ions and the hydrazone moiety, although the exact molecular mechanism remains incompletely characterized.

The reversible nature of hydrazone bond formation enables controlled release applications in drug delivery systems. Under acidic conditions characteristic of endosomal and lysosomal compartments (pH 4.5-6.0), hydrazone linkages undergo rapid cleavage, facilitating payload release specifically within target cellular environments. This pH-triggered release mechanism proves particularly valuable for targeting acidic tumor microenvironments or intracellular compartments.

Structural modifications adjacent to the hydrazone moiety significantly impact stability characteristics. Acyl hydrazones, such as those present in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, demonstrate enhanced stability compared to simple alkyl hydrazones due to the electron-withdrawing nature of the carbonyl group. This stabilization occurs through reduced basicity of the imine nitrogen, making protonation less favorable and thereby slowing hydrolysis kinetics.

The practical implications of hydrazone stability for N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine applications include both advantages and potential limitations. Under normal storage and handling conditions (pH 7.0-7.4, room temperature), hydrazone linkages remain stable for extended periods, ensuring reliable bioconjugation performance. However, exposure to acidic conditions during purification or formulation steps may result in premature hydrazone cleavage and loss of biotin functionality.

Quality control considerations for hydrazone-containing bioconjugation reagents necessitate careful pH monitoring and controlled storage conditions. Lyophilized formulations typically provide enhanced stability compared to aqueous solutions, while inclusion of pH-stabilizing excipients can further extend shelf life under challenging storage conditions.

Spacer Arm Length Effects on Streptavidin Binding Accessibility

The spacer arm architecture in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine plays a fundamental role in determining the accessibility and binding efficiency of the biotin moiety to streptavidin proteins. The hexanoyl spacer chain provides a critical distance between the maleimide reactive group and the biotin recognition element, directly influencing the overall performance of bioconjugation applications.

Spacer arm length optimization represents a critical design parameter that balances multiple competing factors including steric accessibility, conformational flexibility, and binding thermodynamics. Studies examining various biotinylation reagents with spacer lengths ranging from 0.96 to 3.05 nanometers reveal dramatic differences in streptavidin binding efficiency. Short spacer arms (less than 1.5 nm) result in significant steric hindrance when biotin moieties are immobilized on solid surfaces or conjugated to large biomolecules.

| Biotinylation Reagent | Spacer Length (Å) | Bridge Length (nm) | Binding Efficiency (%) | Relative Absorbance | Steric Hindrance |

|---|---|---|---|---|---|

| PFP-biotin | 9.6 | 0.96 | 45 | 0.5 | High |

| NHS-biotin | 13.5 | 1.35 | 65 | 0.7 | Moderate |

| Sulfo-NHS-LC-biotin | 22.4 | 2.24 | 85 | 0.9 | Low |

| NHS-LC-LC-biotin | 30.5 | 3.05 | 95 | 1.0 | Minimal |

The hexanoyl spacer arm in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine provides an approximate length of 22-24 Ångströms, positioning this reagent in the optimal range for streptavidin binding accessibility. This length corresponds closely to the Sulfo-NHS-LC-biotin standard, which demonstrates 85% binding efficiency in comparative studies. The specific chemical composition of the hexanoyl chain provides both hydrophobic character and conformational flexibility essential for effective biotin presentation.

Computational modeling studies reveal that streptavidin binding requires the biotin moiety to penetrate approximately 15-20 Ångströms into the protein binding pocket. Spacer arms shorter than this critical distance prevent proper biotin insertion due to steric clashes between the conjugated biomolecule and the streptavidin surface. Conversely, spacer arms significantly longer than required may introduce conformational entropy penalties that reduce binding affinity through entropic effects.

The unique structural features of the hydrazine linkage in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine contribute additional conformational flexibility compared to direct amide connections. The N-N bond in the hydrazine moiety allows for increased rotational freedom, potentially improving biotin accessibility under sterically constrained conditions. This conformational advantage may partially compensate for suboptimal spacer lengths in challenging bioconjugation applications.

Surface plasmon resonance studies examining biotin-functionalized proteins demonstrate that binding affinity to streptavidin exhibits a complex relationship with spacer arm length. While longer spacers generally improve binding kinetics, the relationship plateaus beyond approximately 25-30 Ångströms, indicating that additional length provides diminishing returns. The hexanoyl spacer length in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine approaches this optimal range while maintaining synthetic accessibility and chemical stability.

Temperature-dependent binding studies reveal that spacer arm flexibility becomes increasingly important at elevated temperatures. At 37°C, biotin-streptavidin binding rates for long spacer arms exceed those of short spacers by factors of 3-5, likely due to increased conformational sampling that facilitates productive binding orientations. This temperature sensitivity proves particularly relevant for bioconjugation applications conducted under physiological conditions.

The influence of spacer arm hydrophilicity versus hydrophobicity significantly affects biotin accessibility in aqueous environments. Purely aliphatic spacers, such as the hexanoyl chain in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, may adopt collapsed conformations in water that reduce effective biotin presentation. However, the terminal biotin moiety provides sufficient hydrophilicity to maintain adequate solvation and accessibility for streptavidin binding.

Protein engineering studies examining streptavidin variants with modified binding pocket geometries demonstrate that spacer arm optimization must consider both length and conformational constraints. The native streptavidin binding site accommodates spacer arms approaching from specific orientations more effectively than others, suggesting that spacer design should consider three-dimensional accessibility patterns rather than simple distance measurements.

Kinetic analysis of biotin-streptavidin association reveals that spacer arm length primarily influences the initial binding step rather than subsequent conformational rearrangements. Association rate constants increase linearly with spacer length up to approximately 25 Ångströms, beyond which further increases provide minimal kinetic advantages. The dissociation rate constants remain largely independent of spacer length, indicating that spacer optimization primarily affects binding accessibility rather than complex stability.

The practical implications of spacer arm optimization for N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine applications include enhanced sensitivity in detection assays and improved capture efficiency in purification protocols. The 22-24 Ångström spacer length provides sufficient distance to minimize steric interference while maintaining rapid binding kinetics essential for high-throughput applications.

Multi-biotin conjugation studies demonstrate that spacer arm length becomes even more critical when multiple biotin moieties are present on the same biomolecule. Adequate spacing prevents intramolecular competition for streptavidin binding sites while enabling the formation of stable multivalent complexes. The hexanoyl spacer length in N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine provides appropriate separation for most multi-labeling applications without requiring specialized synthesis approaches.

Quality control testing for spacer arm functionality typically employs competitive binding assays comparing biotinylated conjugates to free biotin standards. These assays provide quantitative measures of biotin accessibility and can identify suboptimal conjugation conditions that may compromise streptavidin binding. For N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine applications, binding efficiencies above 80% relative to free biotin indicate successful conjugation with adequate spacer arm presentation.

XLogP3

Dates

Explore Compound Types